molecular formula C13H14N2O2 B188760 Methyl 1,5-dimethyl-3-phenylpyrazole-4-carboxylate CAS No. 90145-26-9

Methyl 1,5-dimethyl-3-phenylpyrazole-4-carboxylate

Cat. No. B188760
CAS RN: 90145-26-9
M. Wt: 230.26 g/mol
InChI Key: VYNXNCAMDHTBBF-UHFFFAOYSA-N
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Description

Methyl 1,5-dimethyl-3-phenylpyrazole-4-carboxylate, also known as MDPV, is a synthetic cathinone and a designer drug. It belongs to the pyrovalerone family and has been used as a recreational drug due to its stimulant effects. However,

Mechanism Of Action

Methyl 1,5-dimethyl-3-phenylpyrazole-4-carboxylate works by inhibiting the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to increased levels of these neurotransmitters, which can result in feelings of euphoria, increased energy, and heightened alertness.

Biochemical And Physiological Effects

Methyl 1,5-dimethyl-3-phenylpyrazole-4-carboxylate has been found to have a range of biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature. It can also cause vasoconstriction, leading to reduced blood flow to vital organs.

Advantages And Limitations For Lab Experiments

Methyl 1,5-dimethyl-3-phenylpyrazole-4-carboxylate has been used in laboratory experiments to study its effects on the central nervous system. Its potency and selectivity as a dopamine reuptake inhibitor make it a valuable tool for studying dopamine-related disorders. However, its potential for abuse and lack of safety data make it a challenging substance to work with.

Future Directions

There are several future directions for research on Methyl 1,5-dimethyl-3-phenylpyrazole-4-carboxylate. One area of interest is its potential as a treatment for dopamine-related disorders such as Parkinson's disease. Additionally, there is a need for further safety studies to better understand the risks associated with its use. Finally, research into the development of analogs with improved selectivity and safety profiles could lead to new treatments for a range of disorders.

Synthesis Methods

Methyl 1,5-dimethyl-3-phenylpyrazole-4-carboxylate can be synthesized through a multi-step process, starting with the reaction of 3,4-methylenedioxyphenyl-2-propanone with methylamine. This is followed by a series of reactions, including oxidation, reduction, and esterification, to yield Methyl 1,5-dimethyl-3-phenylpyrazole-4-carboxylate.

Scientific Research Applications

Methyl 1,5-dimethyl-3-phenylpyrazole-4-carboxylate has been used in scientific research to study its effects on the central nervous system. It has been found to act as a potent dopamine reuptake inhibitor, leading to increased levels of dopamine in the brain. This has been linked to its stimulant effects and potential for abuse.

properties

CAS RN

90145-26-9

Product Name

Methyl 1,5-dimethyl-3-phenylpyrazole-4-carboxylate

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

methyl 1,5-dimethyl-3-phenylpyrazole-4-carboxylate

InChI

InChI=1S/C13H14N2O2/c1-9-11(13(16)17-3)12(14-15(9)2)10-7-5-4-6-8-10/h4-8H,1-3H3

InChI Key

VYNXNCAMDHTBBF-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C)C2=CC=CC=C2)C(=O)OC

Canonical SMILES

CC1=C(C(=NN1C)C2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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